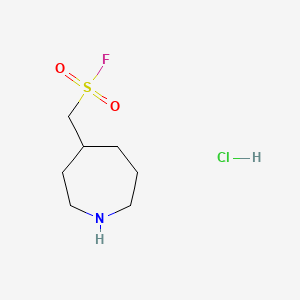
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and an appropriate amine.
Reduction: The aldehyde group of 4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an amine, such as (S)-1-phenylethylamine, under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound may be used to study the effects of phenylethanolamines on biological systems. It can serve as a model compound to investigate receptor binding and signal transduction pathways.
Medicine
In medicine, derivatives of phenylethanolamines are known for their pharmacological activities. They may act as sympathomimetic agents, influencing the cardiovascular system and other physiological processes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.
作用機序
The mechanism of action of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to adrenergic receptors, leading to the activation of downstream signaling pathways. This can result in various physiological effects, such as increased heart rate or vasoconstriction.
類似化合物との比較
Similar Compounds
Phenylephrine: A well-known sympathomimetic agent used as a decongestant.
Ephedrine: Another sympathomimetic compound with stimulant effects.
Methoxamine: Used to treat hypotension by constricting blood vessels.
Uniqueness
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the methoxy group on the aromatic ring and the specific (1S) configuration contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC名 |
(1S)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
CDNSABGZBDLITM-SBSPUUFOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H](CN)O.Cl |
正規SMILES |
COC1=CC=C(C=C1)C(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)


![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
